6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile hydrochloride typically involves the reaction of β-amino enone with cyanoacetamide in water under microwave irradiation . This method provides a straightforward and efficient route to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with various reagents to form substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound
Scientific Research Applications
6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of various complex molecules.
Biology: It is used in biological studies to investigate its effects on different biological systems.
Industry: It is used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile hydrochloride include:
- 6-Aminopenicillanic acid
- N-(4-{[(2-amino-5-formyl-4-oxo-1,4,5,6,7,8-hexahydropteridin-6-yl)methyl]amino}benzoyl)-D-glutamic acid
Uniqueness
This versatility makes it a valuable compound in various fields of research and industry .
Biological Activity
6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile hydrochloride (CAS No. 1823582-76-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical formula: . Its structure includes a quinoline core with an amino group and a carbonitrile moiety, which contribute to its biological activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets. Research indicates that it can inhibit various enzymes and proteins involved in critical biological pathways.
Notably, the compound has been shown to modulate hydrogen sulfide (H₂S) metabolism, which is linked to neurodegeneration and cancer. By influencing H₂S synthesis pathways, it may exert protective effects in cellular models of oxidative stress and inflammation .
Biological Activity Overview
Biological Activity | Description |
---|---|
Antioxidant Effects | Exhibits significant antioxidant properties by scavenging free radicals. |
Enzyme Inhibition | Inhibits enzymes related to H₂S metabolism and other critical pathways. |
Cytotoxicity | Demonstrates cytotoxic effects against various cancer cell lines in vitro. |
Neuroprotective Effects | Potentially protects neuronal cells from oxidative damage in experimental models. |
Case Studies
- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated that it induced apoptosis in colon cancer cells (SW480) through the activation of caspase pathways and modulation of H₂S levels .
- Neuroprotection : In a model of neurodegeneration, treatment with this compound reduced oxidative stress markers and improved cell viability compared to untreated controls. This suggests its potential as a therapeutic agent for neurodegenerative diseases .
- Antioxidant Activity : The compound was tested for its ability to scavenge reactive oxygen species (ROS) in vitro. It showed a dose-dependent reduction in ROS levels, indicating strong antioxidant capabilities that could be beneficial in preventing oxidative damage .
Synthesis and Research Applications
The synthesis typically involves the reaction of β-amino enone with cyanoacetamide under microwave irradiation conditions. This efficient synthetic route allows for the production of the compound on a larger scale for research purposes .
In terms of applications:
- Medicinal Chemistry : It serves as a lead compound for developing new drugs targeting neurodegenerative diseases and cancer.
- Biological Studies : Used extensively in research to explore its effects on cellular metabolism and enzyme regulation.
Properties
IUPAC Name |
6-amino-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.ClH/c11-5-7-3-6-4-8(12)1-2-9(6)13-10(7)14;/h3,8H,1-2,4,12H2,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTHMGMSFITLIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=C(C(=O)N2)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823582-76-8 | |
Record name | 6-amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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